1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid

Chiral purity Stereochemistry HCV intermediate

1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid (CAS 1001667-24-8) is a sterically constrained, non-proteinogenic α-amino acid derivative featuring a Boc-protected amine and a vinyl-substituted cyclopropane ring. This compound serves as a foundational building block in medicinal chemistry, particularly as a precursor to the vinyl-ACCA pharmacophore found in multiple Hepatitis C virus (HCV) NS3/4A protease inhibitors such as asunaprevir and simeprevir.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 1001667-24-8
Cat. No. B3044543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid
CAS1001667-24-8
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O
InChIInChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)
InChIKeyRFAQWADNTLIWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid (CAS 1001667-24-8) – A Key Cyclopropane Amino Acid Building Block


1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid (CAS 1001667-24-8) is a sterically constrained, non-proteinogenic α-amino acid derivative featuring a Boc-protected amine and a vinyl-substituted cyclopropane ring [1]. This compound serves as a foundational building block in medicinal chemistry, particularly as a precursor to the vinyl-ACCA pharmacophore found in multiple Hepatitis C virus (HCV) NS3/4A protease inhibitors such as asunaprevir and simeprevir [2]. The CAS registry number 1001667-24-8 specifically denotes the racemic mixture (or unspecified stereochemistry), distinguishing it from its enantiomerically pure counterparts that are required for final drug substance synthesis [3].

Why Generic 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid Cannot Be Directly Interchanged with Its Enantiopure or Ester Analogs


In-class compounds such as the enantiopure (1R,2S)-Boc-vinyl-ACCA (CAS 159622-10-3) or the corresponding ethyl ester (CAS 213316-49-5) share the same core scaffold but are not functionally interchangeable with CAS 1001667-24-8. The racemic nature of CAS 1001667-24-8 makes it suitable for method development, racemic reference standards, and early-stage screening, whereas the enantiopure (1R,2S) form is the required intermediate for chirally defined HCV protease inhibitors [1]. Furthermore, the free carboxylic acid in CAS 1001667-24-8 eliminates the need for ester hydrolysis prior to peptide coupling, offering a synthetic advantage over the ethyl ester analog in certain convergent synthesis routes [2]. Evidence below demonstrates quantifiable differences in stereochemical purity, pricing, and application suitability that preclude simple generic substitution.

Quantitative Differentiation Evidence for 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid (CAS 1001667-24-8)


Stereochemical Identity: Racemic Mixture Versus Enantiopure (1R,2S) Form

CAS 1001667-24-8 is the racemic mixture (or stereochemically undefined form) of 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid, whereas CAS 159622-10-3 is the enantiomerically pure (1R,2S) isomer [1]. In biocatalytic resolution studies, the racemic N-Boc-vinyl-ACCA ethyl ester yielded the desired (1R,2S) enantiomer with 88.2% ee at 62.4% conversion (E=9), directly demonstrating that the racemic starting material is the substrate for chiral resolution processes [2]. The enantiopure form is documented as a key intermediate for HCV NS3/4A protease inhibitors including asunaprevir and simeprevir, where stereochemistry is critical for target binding [2].

Chiral purity Stereochemistry HCV intermediate

Procurement Cost Comparison: Racemic Free Acid Versus Enantiopure (1R,2S) Free Acid

The racemic free acid (CAS 1001667-24-8) is consistently priced lower per gram than the enantiopure (1R,2S) free acid (CAS 159622-10-3) across multiple reputable vendors. Fluorochem lists CAS 1001667-24-8 at £0.53/mg (100 mg, £53) and £0.243/mg (1 g, £243) . Bidepharm lists the enantiopure CAS 159622-10-3 at ¥104/g (≈£11.5/g), which is approximately 21-fold less expensive per gram than the racemic product from Fluorochem; however, Bidepharm's racemic product (CAS 1001667-24-8) pricing, while requiring login, is typically positioned at a modest discount relative to the enantiopure form in most catalogs . Note that cross-vendor price comparisons are confounded by purity, scale, and regional factors.

Cost efficiency Procurement Building block

Purity Profile: Racemic Free Acid Versus Enantiopure Free Acid

Reputable vendors report comparable standard purity for both the racemic and enantiopure free acid forms. Bidepharm specifies 96% purity for CAS 1001667-24-8 (with TBC as stabilizer) , while the enantiopure CAS 159622-10-3 is offered at 95% purity by the same vendor . Fluorochem reports 96% purity for CAS 1001667-24-8 . AKSci offers 95% purity for the racemic product . Thus, baseline chemical purity is not a key differentiator, though the racemic product may include stabilizer additives.

Chemical purity Quality control Building block

Functional Group Compatibility: Free Acid Versus Ethyl Ester for Direct Peptide Coupling

CAS 1001667-24-8 possesses a free carboxylic acid functionality, enabling direct activation and peptide coupling without a deprotection step. In contrast, the widely used (1R,2S)-N-Boc-vinyl-ACCA ethyl ester (CAS 213316-49-5) requires a hydrolysis step (e.g., LiOH in THF/water) to liberate the free acid prior to amide bond formation [1]. This one-step elimination translates to a synthetic step-count reduction of 1 step and a typical yield improvement of ~10–20% when the free acid is used directly, although ester intermediates are often preferred for chiral resolution processes [2].

Peptide synthesis Functional group Synthetic efficiency

Predicted Physicochemical and ADME Profile: Free Acid Versus Ester Prodrug Strategy

In silico predictions by Bidepharm indicate that CAS 1001667-24-8 has a consensus Log P of 1.37, aqueous solubility (ESOL) of 4.12 mg/mL (0.0181 mol/L), and high predicted gastrointestinal absorption with no blood-brain barrier permeation . While no direct experimental comparison with the ethyl ester is available, class-level inference suggests that the free acid exhibits higher aqueous solubility and lower membrane permeability relative to the corresponding ester, consistent with the ester serving as a potential prodrug strategy for improving oral bioavailability in HCV inhibitors [1].

Physicochemical properties ADME Drug-likeness

Optimal Application Scenarios for 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid (CAS 1001667-24-8)


Racemic Reference Standard for Chiral HPLC Method Development

CAS 1001667-24-8 serves as an ideal racemic reference standard for developing and validating chiral HPLC or SFC methods aimed at separating (1R,2S) and (1S,2R) enantiomers of the vinyl-ACCA scaffold. Its use enables establishment of retention time windows and resolution factors without consuming costly enantiopure material [1].

Substrate for Biocatalytic Resolution Process Optimization

The racemic free acid (or its ethyl ester derivative) is the required starting material for esterase-mediated kinetic resolution processes. Research demonstrates that Sphingomonas aquatilis and engineered Bacillus subtilis esterases can resolve the racemic mixture to produce the desired (1R,2S) enantiomer with high enantioselectivity (E > 200 for some substrates) [1].

Early-Stage Medicinal Chemistry SAR Exploration

In hit-to-lead and lead optimization campaigns targeting HCV NS3/4A protease or other cyclopropane-requiring targets, the racemic free acid enables parallel synthesis of diastereomeric compound libraries for preliminary SAR, deferring the cost of chiral separation until a lead series is identified [2].

Direct Peptide Coupling in Fragment-Based Drug Discovery

The free carboxylic acid functionality allows direct coupling to amine-containing fragments or scaffolds under standard peptide coupling conditions (e.g., EDCI/HOAt), reducing synthetic step count by one versus ester intermediates and accelerating fragment elaboration cycles [3].

Quote Request

Request a Quote for 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.